molecular formula C10H13FN2O3 B2595498 tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate CAS No. 1956318-53-8

tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate

Cat. No.: B2595498
CAS No.: 1956318-53-8
M. Wt: 228.223
InChI Key: XYVYLLOSFCCRHQ-UHFFFAOYSA-N
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Description

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate is a chemical compound with the molecular formula C10H13FN2O3 and a molecular weight of 228.223 g/mol. This compound has garnered significant interest in various fields of research and industry due to its unique chemical structure and properties.

Scientific Research Applications

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

While specific future directions for tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate were not found in the search results, it’s known that the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests that research into piperazine derivatives like this compound could continue to be a fruitful area of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with tert-butyl chloroformate and fluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-Butyl 5-(fluoromethoxy)pyrazine-2-carboxylate is unique due to its fluoromethoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-(fluoromethoxy)pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-10(2,3)16-9(14)7-4-13-8(5-12-7)15-6-11/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYLLOSFCCRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=N1)OCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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